Methyl-2-Amino-2-phenylpropanoat

Übersicht

Beschreibung

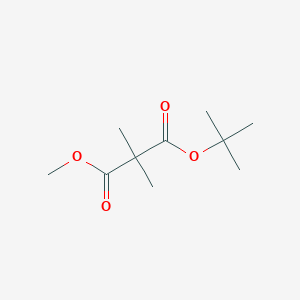

Methyl 2-amino-2-phenylpropanoate is a chemical compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-2-phenylpropanoate is1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Methyl 2-amino-2-phenylpropanoate has a molecular weight of 179.22 g/mol . It appears as a solid under normal conditions .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Methyl-2-Amino-2-phenylpropanoat wird in der chemischen Synthese als Baustein für die Herstellung komplexer Moleküle verwendet. Es dient als Amingruppe in decarboxylativen Transaminierungsreaktionen, die für die Herstellung von Arylmethylaminen von entscheidender Bedeutung sind . Diese Verbindungen sind für die Entwicklung von Pharmazeutika und Agrochemikalien unerlässlich.

Materialwissenschaften

In den Materialwissenschaften findet diese Verbindung Anwendung als Vorläufer für die Synthese von Polymeren und anderen Materialien, die spezifische strukturelle Merkmale erfordern . Seine Einarbeitung in Materialien kann Eigenschaften wie Löslichkeit, thermische Stabilität und Reaktivität verändern, die für die Entwicklung neuer Materialien mit gewünschten Eigenschaften entscheidend sind.

Chromatographie

This compound spielt in der Chromatographie eine Rolle als Standard zur Kalibrierung und Prüfung der Effizienz chromatographischer Verfahren . Seine besonderen chemischen Eigenschaften ermöglichen es, als Referenzpunkt für die Analyse der Trennkapazitäten verschiedener chromatographischer Techniken zu dienen.

Analytische Anwendungen

In der analytischen Chemie wird diese Verbindung für die Methodenentwicklung und -validierung verwendet. Es gehört oft zu den Chemikalien, mit denen die Genauigkeit und Präzision analytischer Instrumente und Methoden getestet werden .

Medizin

Obwohl direkte Anwendungen in der Medizin nicht umfassend dokumentiert sind, werden die Derivate der Verbindung hinsichtlich ihrer potenziellen medizinischen Eigenschaften untersucht. Heterocyclische Verbindungen, die von this compound abgeleitet sind, werden auf ihre therapeutischen Anwendungen untersucht, darunter antivirale, entzündungshemmende und krebshemmende Aktivitäten .

Life-Science-Forschung

In der Life-Science-Forschung wird this compound in der frühen Entdeckungsphase eingesetzt. Es gehört zu einer Sammlung von Chemikalien, die Forschern zur Verfügung gestellt werden, die die biologischen Aktivitäten neuer Verbindungen untersuchen .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-amino-2-phenylpropanoate is a complex organic compound

Biochemical Pathways

Phenylpropanoids, a group of compounds to which Methyl 2-amino-2-phenylpropanoate belongs, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . They serve as the starting point for the biosynthesis of a wide range of organic compounds . .

Biochemische Analyse

Biochemical Properties

Methyl 2-amino-2-phenylpropanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including hydrolases and transferases, which facilitate its conversion and utilization in metabolic pathways . The compound forms enzyme-substrate complexes through hydrogen bonding and electrostatic interactions, which are crucial for its catalytic activity . These interactions enable Methyl 2-amino-2-phenylpropanoate to participate in essential biochemical processes, such as amino acid metabolism and protein synthesis.

Cellular Effects

Methyl 2-amino-2-phenylpropanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Methyl 2-amino-2-phenylpropanoate can inhibit inflammatory cytokines in monocyte/macrophage-like cells, thereby reducing inflammation . Additionally, it affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in regulating immune responses . These effects highlight the compound’s potential therapeutic applications in managing inflammatory conditions.

Molecular Mechanism

The molecular mechanism of Methyl 2-amino-2-phenylpropanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, forming stable complexes that facilitate its biochemical activity . It has been found to inhibit certain enzymes, such as IκB kinase (IKK), which is involved in the NF-κB signaling pathway . This inhibition leads to a decrease in the phosphorylation of NF-κB p65, ultimately reducing the expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s role in modulating cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-2-phenylpropanoate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-amino-2-phenylpropanoate remains stable under controlled conditions, allowing for consistent experimental results Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways, suggesting potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of Methyl 2-amino-2-phenylpropanoate vary with different dosages in animal models. Research has demonstrated that low to moderate doses of the compound can effectively modulate immune responses without causing significant adverse effects . High doses may lead to toxicity and adverse reactions, including disruptions in metabolic processes and organ function . These findings emphasize the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Methyl 2-amino-2-phenylpropanoate is involved in several metabolic pathways, including amino acid metabolism and the methionine cycle . The compound interacts with enzymes such as methionine synthase and methionine adenosyltransferase, which are essential for the synthesis and recycling of methionine and its derivatives . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of Methyl 2-amino-2-phenylpropanoate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms and binding affinities to intracellular proteins .

Subcellular Localization

Methyl 2-amino-2-phenylpropanoate exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with enzymes and proteins, enabling it to participate in essential biochemical processes .

Eigenschaften

IUPAC Name |

methyl 2-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVDCFUZLGFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560155 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4507-41-9 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)

![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)

![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)